N-(4-chlorophenyl)-2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide
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Description
N-(4-chlorophenyl)-2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide is a useful research compound. Its molecular formula is C18H13Cl2N3O3 and its molecular weight is 390.22. The purity is usually 95%.
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Scientific Research Applications
Structural and Molecular Studies
- Sethusankar et al. (2002) conducted a study on a closely related compound, demonstrating its crystalline structure, stabilized by C-H⋯O and N-H⋯O interactions, which form cyclic dimers and chains of C(7) in the crystalline state. This structural analysis provides foundational knowledge for understanding the molecular interactions and potential applications of similar compounds (Sethusankar et al., 2002).
Spectroscopic and Quantum Mechanical Studies
- Mary et al. (2020) explored the vibrational spectra, electronic properties, and quantum mechanical aspects of some bioactive benzothiazolinone acetamide analogs. This study included photochemical and thermochemical modeling to analyze their potential as photosensitizers in dye-sensitized solar cells (DSSCs), revealing good light harvesting efficiency and potential for photovoltaic applications. The study also assessed the compounds' non-linear optical (NLO) activity, offering insights into their electronic properties and interactions (Mary et al., 2020).
Antimicrobial Activity
- Mistry et al. (2009) synthesized and screened several thiazolidinone and acetidinone derivatives for their antimicrobial activity, providing a basis for developing new antibacterial agents. This research contributes to understanding how structural variations in similar compounds can affect their biological activities, highlighting the potential for designing new antimicrobial agents (Mistry et al., 2009).
Biological Evaluation for Inflammatory Diseases
- Ma et al. (2011) synthesized a series of compounds based on the thiazolidine-2,4-dione moiety and evaluated them for their ability to inhibit nitric oxide (NO), inducible nitric oxide synthase (iNOS) activity, and prostaglandin E2 (PGE2) production. One compound, in particular, showed significant inhibitory activity and was compared favorably to indomethacin, a commercial anti-inflammatory drug. This research underscores the potential therapeutic applications of such compounds in treating inflammatory diseases (Ma et al., 2011).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O3/c19-12-3-1-11(2-4-12)9-15-17(25)23(18(26)22-15)10-16(24)21-14-7-5-13(20)6-8-14/h1-9H,10H2,(H,21,24)(H,22,26)/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPNYPICTVOOBI-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.